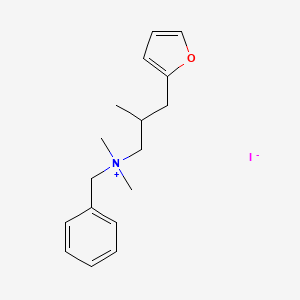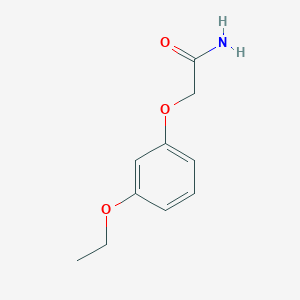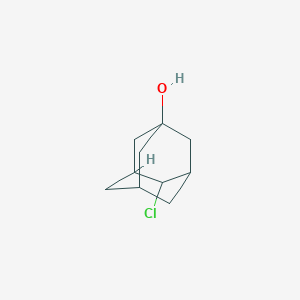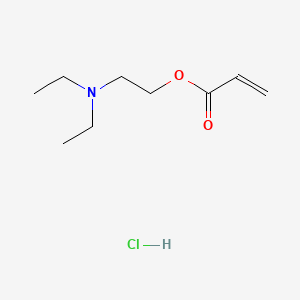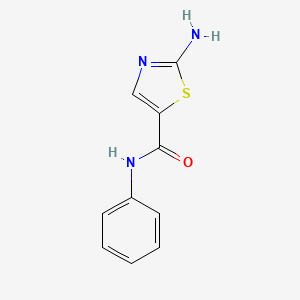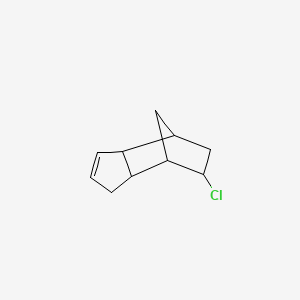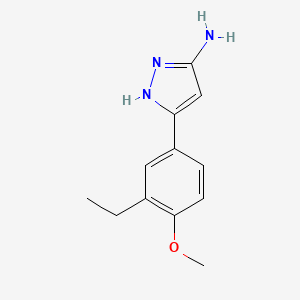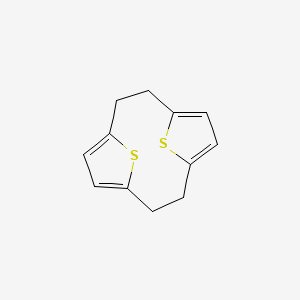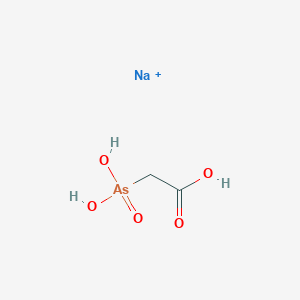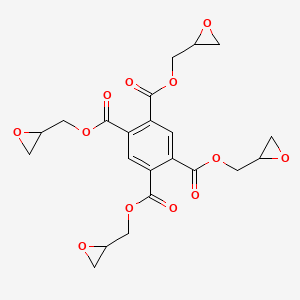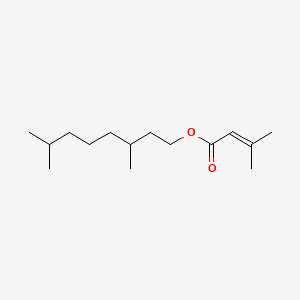
3-(Prop-2-en-1-yl)hex-4-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-en-1-yl)hex-4-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a prop-2-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hex-4-enenitrile with prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of transition metal catalysts, can be employed to enhance the efficiency of the reaction. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.
化学反応の分析
Types of Reactions
3-(Prop-2-en-1-yl)hex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Prop-2-en-1-yl)hex-4-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Prop-2-en-1-yl)hex-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
3-(Prop-2-en-1-yl)hex-4-enenitrile: Unique due to its specific substitution pattern and reactivity.
Hex-4-enenitrile: Lacks the prop-2-en-1-yl substituent, resulting in different reactivity and applications.
Prop-2-en-1-yl derivatives: Compounds with similar substituents but different core structures, leading to varied chemical behavior.
Uniqueness
This compound stands out due to its combination of a nitrile group and an alkene chain with a prop-2-en-1-yl substituent. This unique structure imparts specific reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
58794-17-5 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
3-prop-2-enylhex-4-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-5-9(6-4-2)7-8-10/h3-4,6,9H,1,5,7H2,2H3 |
InChIキー |
HJONTWUZLZLLFY-UHFFFAOYSA-N |
正規SMILES |
CC=CC(CC=C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
